

# Diallylamine Derivatization: A Versatile Scaffold for Drug Discovery

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## Compound of Interest

Compound Name: Diallylamine

Cat. No.: B093489

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diallylamine** and its derivatives represent a versatile class of compounds that have garnered significant attention in the field of drug discovery. The unique structural features of the **diallylamine** backbone allow for extensive chemical modification, leading to a diverse range of pharmacological activities. This document provides an in-depth overview of the applications of **diallylamine** derivatization in drug discovery, with a focus on their use as antifungal, anticancer, and central nervous system (CNS) active agents. Detailed experimental protocols and quantitative structure-activity relationship (QSAR) data are presented to guide researchers in this promising area.

The core value of **diallylamine** lies in its unique molecular structure, which facilitates a wide array of chemical reactions, making it an ideal starting material for the synthesis of numerous nitrogen-containing organic compounds.<sup>[1]</sup> In the pharmaceutical sector, **diallylamine** serves as a critical intermediate in the synthesis of many active pharmaceutical ingredients (APIs) and their precursors.<sup>[1]</sup>

## Antifungal Applications

The most well-established therapeutic application of **diallylamine** derivatives is in the treatment of fungal infections. Compounds like naftifine and terbinafine are cornerstone

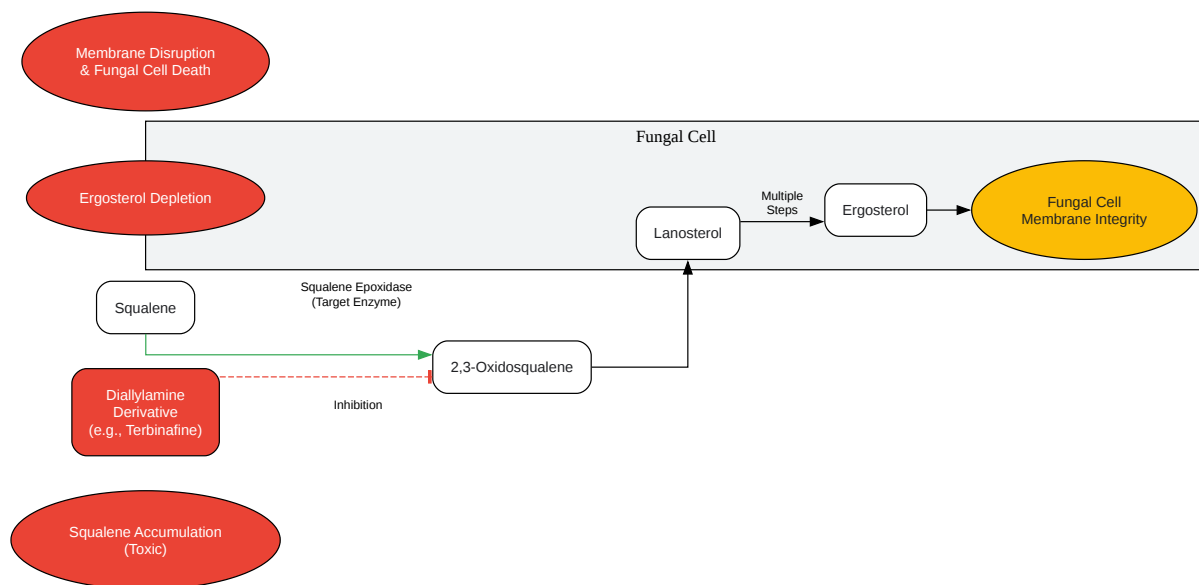
antifungal agents that belong to this class.[2][3]

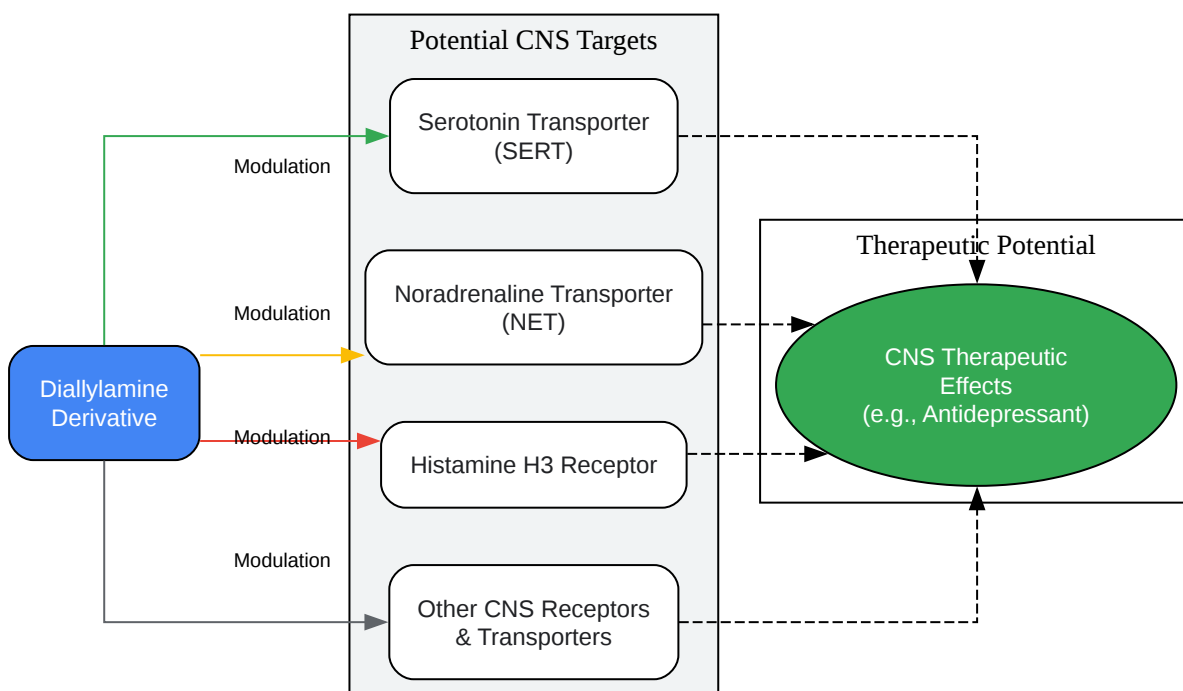
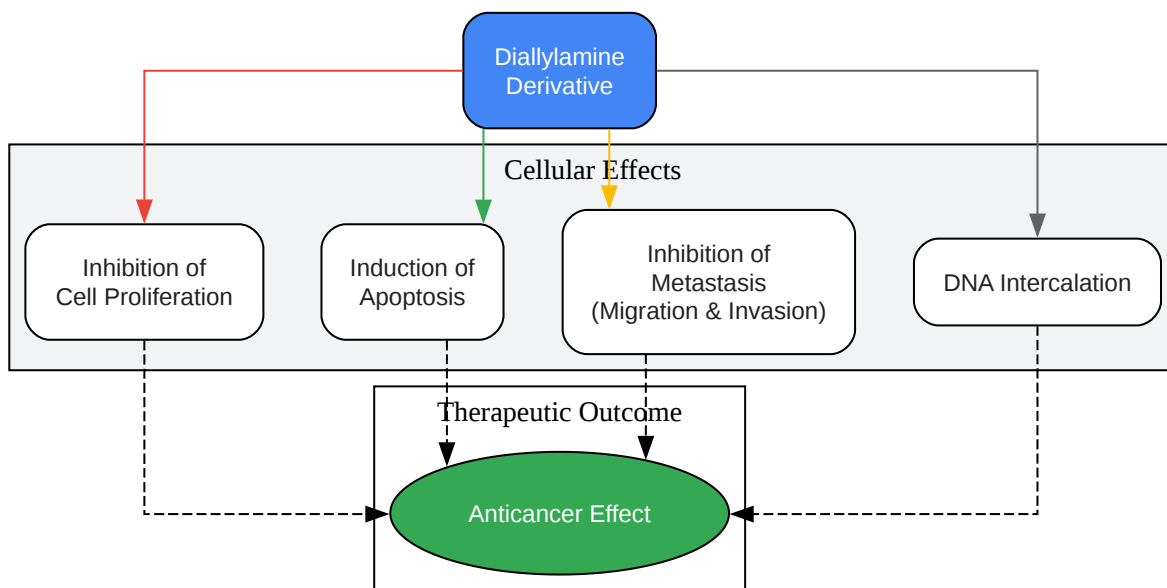
## Signaling Pathway: Inhibition of Squalene Epoxidase

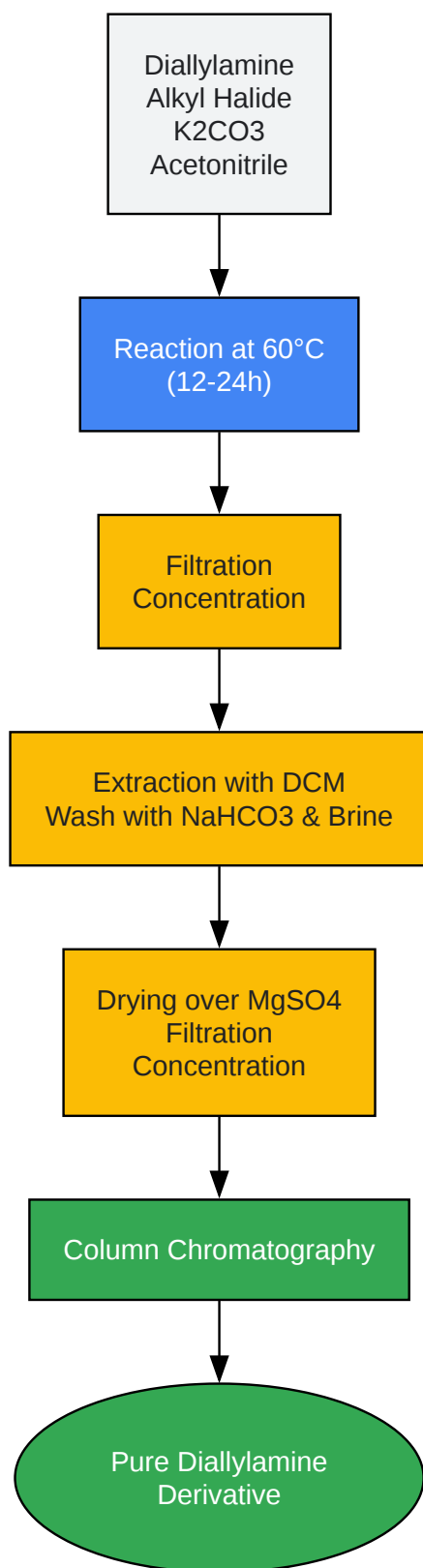
The primary mechanism of action of allylamine antifungals is the specific and potent inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[4][5]

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[6]

The inhibition of squalene epoxidase by allylamine derivatives like terbinafine is non-competitive and highly selective for the fungal enzyme over its mammalian counterpart.[1][7] This selectivity is crucial for the favorable safety profile of these drugs. The inhibition leads to a deficiency in ergosterol and a concomitant accumulation of squalene, which is toxic to the fungal cell at high concentrations.[6]







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